Bis(16-Hydroxyhexadecyl) disulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

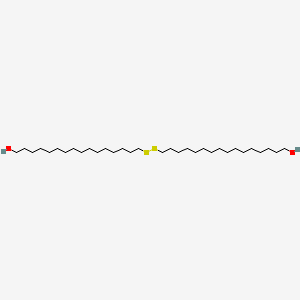

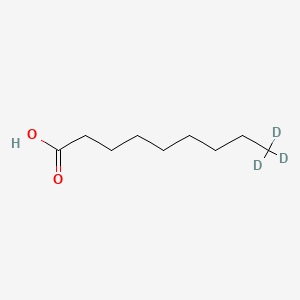

Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula C32H66O2S2 . It is used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of Bis(16-Hydroxyhexadecyl) disulfide consists of 32 carbon atoms, 66 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms, giving it a molecular weight of 547.00 g/mol . The InChI string representation of its structure isInChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 .

Scientific Research Applications

Self-Healing Elastomers

A study by Rekondo et al. (2014) explored the use of aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrated quantitative healing efficiency at room temperature without needing any catalyst or external intervention (Rekondo et al., 2014).

Surface Patterning

Wang and Lieberman (2003) investigated the use of disulfides, such as bis(10-phosphodecyl) disulfide, for ultra-high-resolution patterning of self-assembled monolayer films via atomic force microscopic anodization. This study highlights the potential of disulfides in nanotechnology and surface engineering (Wang and Lieberman, 2003).

Sulfenylation Reactions

Research by Bergemann et al. (1993) delved into the use of bis(diorganylthiophosphinoyl)-disulfides as sulfenylation reagents in the presence of CCl4. This study contributes to the field of sulfur chemistry, particularly in organylthiolation reactions (Bergemann et al., 1993).

Oligonucleotide Synthesis

Stec et al. (1993) introduced Bis(O,diisopropoxy phosphinothioyl) disulfide as a sulfurizing reagent for the synthesis of phosphothioate analogues of oligonucleotides, highlighting its efficiency and practicality for such applications (Stec et al., 1993).

Vulcanization Reactions

Pimblott et al. (1975) studied Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) in the vulcanization of cis-1,4-polyisoprene, demonstrating its role as a sulfur donor and its influence on network structure and aging behavior of vulcanizates (Pimblott et al., 1975).

Protein Chemistry

A study by Canova‐Davis et al. (1996) identified a trisulfide variant in methionyl human growth hormone biosynthesized in Escherichia coli. This research contributes to our understanding of protein modifications and the role of sulfur in biological systems (Canova‐Davis et al., 1996).

Solid State Chemistry

Knopik et al. (1993) investigated the structure and dynamics of bis(organothiophosphoryl) disulfides using X-ray diffraction and solid-state NMR, contributing to our understanding of disulfide bond behavior and molecular dynamics in solid-state chemistry (Knopik et al., 1993).

Safety and Hazards

Bis(16-Hydroxyhexadecyl) disulfide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKKUFQSKSIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721252 |

Source

|

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112141-28-3 |

Source

|

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(16-Hydroxyhexadecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)

![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)

![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)

![2'-Tert-Butyl-1-(2h-Indazol-5-Ylcarbonyl)-2'h-Spiro[piperidine-4,5'-Pyrano[3,2-C]pyrazol]-7'(6'h)-One](/img/structure/B571088.png)